2-Methylfuran-3-carbonyl chloride
Overview
Description
2-Methylfuran-3-carbonyl chloride (MF3C) is an organic compound that has been studied extensively in recent years due to its potential applications in a variety of fields. MF3C is a halogenated compound that has been used in synthesis and research, as well as in the production of pharmaceuticals. MF3C has been used in a variety of scientific applications ranging from catalytic synthesis to biomedical research.
Scientific Research Applications
Atmospheric Chemistry
2-Methylfuran-3-carbonyl chloride is studied for its role in atmospheric chemistry. The reactions of chlorine atoms with derivatives of furan, including 2-methylfuran, have been investigated in smog chambers. Primary products such as 4-oxo-2-pentenoyl chloride and formaldehyde are formed from these reactions, confirming that the addition of Cl atoms to the double bond of alkylfuran is the dominant reaction pathway (Villanueva et al., 2009).
Photo-Oxidation Products
The study of unsaturated dicarbonyl products from the OH-initiated photo-oxidation of furan derivatives, including 2-methylfuran, is crucial. Such studies confirm that 1,4-dicarbonyls are significant products of this oxidation, with environmental implications (Alvarez et al., 2009).
Electrophilic Substitution Reactions
Electrophilic substitution reactions in the furan series, including with 2-methylfuran derivatives, are explored for synthesizing various disubstituted furans. Such reactions are important for understanding the chemical properties and synthesis applications of these compounds (Kutney et al., 1971).
Partition Coefficients in Biphasic Systems
The partition coefficients of furan and its derivatives between ionic liquids and supercritical carbon dioxide have been measured, providing insights into the solubility and behavior of these compounds in different phases (Hiraga et al., 2013).
Cl Atom Reactions with VOCs
The reactions of atomic Cl with volatile organic compounds (VOCs), including 2-methylfuran, are of interest in understanding the role of Cl in marine and coastal chemistry. The study of these reactions helps in assessing the environmental impact of such compounds (Cabañas et al., 2005).
Corrosion Inhibition
Furan derivatives, including 2-methylfuran, have been studied for their role as corrosion inhibitors for carbon steel in acidic environments. Understanding the adsorption and efficiency of these compounds helps in developing better corrosion prevention methods (Machnikova et al., 2008).
Catalysis and Chemical Conversions
Studies focus on the conversion of furfural to 2-methylfuran over various catalysts, highlighting the potential of these reactions in producing valuable chemicals and fuels from biomass-derived compounds (Sitthisa et al., 2011). Additionally, the conversion of furfural to 2-methylfuran using non-precious metal catalysts is explored, showcasing the efficiency and potential cost-effectiveness of these processes (Liu et al., 2020).
properties
IUPAC Name |
2-methylfuran-3-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO2/c1-4-5(6(7)8)2-3-9-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFZVBHMMXZNKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374942 | |
Record name | 2-Methylfuran-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylfuran-3-carbonyl chloride | |
CAS RN |
5555-00-0 | |
Record name | 2-Methylfuran-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methylfuran-3-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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